REACTION_CXSMILES
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[CH2:1](N(CC)CC)[CH3:2].[Cl:8][C:9](=[C:12]([C:18](OCC)=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:10][CH3:11].[CH2:23]([N:25]1[C:29]([NH2:30])=CC=[N:26]1)[CH3:24]>C1(C)C=CC=CC=1>[Cl:8][C:9]1[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:18]([CH2:1][CH3:2])[N:30]=[C:29]2[N:25]([CH2:23][CH3:24])[N:26]=[CH:11][C:10]=12
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Name
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|
Quantity
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230 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC(CC)=C(C(=O)OCC)C(=O)OCC
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC(CC)=C(C(=O)OCC)C(=O)OCC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)N1N=CC=C1N
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)N1N=CC=C1N
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Name
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Quantity
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2.65 L
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 16 hours
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Duration
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16 h
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Type
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FILTRATION
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Details
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filtered through a sintered glass funnel
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Type
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CUSTOM
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Details
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to remove the solid present
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Type
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CUSTOM
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Details
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The filtrate was evaporated under reduced pressure
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Type
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ADDITION
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Details
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The residue was then treated with phosphorus oxychloride (POCl3, 2.65 L)
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Type
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TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 16 hours
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Duration
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16 h
|
Type
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CUSTOM
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Details
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Excess phosphorus oxychloride was removed by distillation (e.g. under reduced pressure)
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled
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Type
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ADDITION
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Details
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poured onto a mixture of saturated aqueous sodium hydrogen carbonate solution (4 L) and ethyl acetate (1.5 L)
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Type
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TEMPERATURE
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Details
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maintaining the temperature at 5° C
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer further extracted with ethyl acetate (2×1 L)
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Type
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WASH
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Details
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The combined organic extracts were washed with aqueous sodium hydrogen carbonate solution (1×2 L, e.g. optionally a saturated solution
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Type
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DRY_WITH_MATERIAL
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Details
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) and were dried (Na2SO4)
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Type
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CUSTOM
|
Details
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Evaporation of solvent under reduced pressure
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Type
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CUSTOM
|
Details
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afforded the crude product (202 g)
|
Type
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CUSTOM
|
Details
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The crude product was purified by chromatography (silica gel 60-120 mesh, 3.5 kg)
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Type
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WASH
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Details
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eluting with 3% ethyl acetate in hexane
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Type
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ADDITION
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Details
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Fractions containing the product
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Type
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CUSTOM
|
Details
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evaporated
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Name
|
|
Type
|
product
|
Smiles
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ClC1=C2C(=NC(=C1C(=O)OCC)CC)N(N=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |